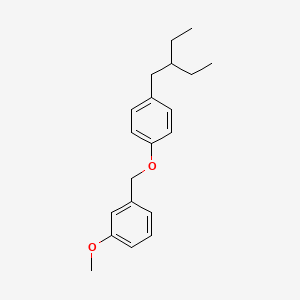
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-3-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-3-methoxy- is an organic compound that belongs to the class of aromatic ethers. This compound features a benzene ring substituted with a methoxy group and a phenoxy group that is further substituted with an ethylbutyl chain. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-3-methoxy- typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(2-ethylbutyl)phenol with a suitable halomethylating agent, such as chloromethyl methyl ether, under basic conditions to form the phenoxy intermediate.
Methoxylation: The phenoxy intermediate is then reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy group at the 3-position of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are commonly employed in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-3-methoxy- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring or the substituents.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Common reagents include nitric acid, sulfuric acid, and halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Nitric acid (HNO₃), Sulfuric acid (H₂SO₄), Chlorine (Cl₂), Bromine (Br₂)
Major Products Formed
Oxidation: Quinones, Carboxylic acids
Reduction: Reduced aromatic rings or substituents
Substitution: Nitro, sulfonic, or halogenated derivatives
Aplicaciones Científicas De Investigación
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-3-methoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-3-methoxy- involves its interaction with molecular targets, such as enzymes or receptors, through various pathways. The compound’s aromatic structure allows it to participate in π-π interactions, hydrogen bonding, and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-ethoxy-4-methyl-: Similar in structure but with an ethoxy group instead of a methoxy group.
Benzene, (1-methylbutyl)-: Similar in structure but with a different alkyl chain.
Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-: Similar in structure but with different substituents on the benzene ring.
Uniqueness
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-3-methoxy- is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties. The presence of both a methoxy group and a phenoxy group with an ethylbutyl chain makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
125796-83-0 |
|---|---|
Fórmula molecular |
C20H26O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-(2-ethylbutyl)-4-[(3-methoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C20H26O2/c1-4-16(5-2)13-17-9-11-19(12-10-17)22-15-18-7-6-8-20(14-18)21-3/h6-12,14,16H,4-5,13,15H2,1-3H3 |
Clave InChI |
VPUMMVXOYLQAID-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CC1=CC=C(C=C1)OCC2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide](/img/structure/B14305197.png)
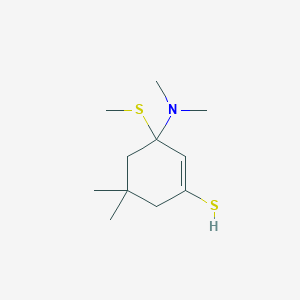
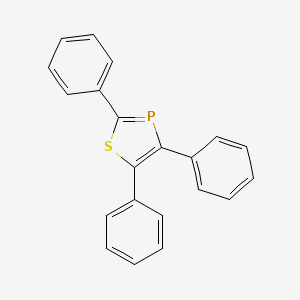

![N-Benzyl-N-methyl-1-sulfanylidene-1-[(tributylstannyl)sulfanyl]methanamine](/img/structure/B14305226.png)
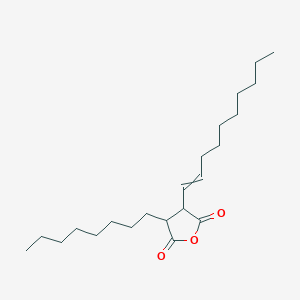
![5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene](/img/structure/B14305231.png)
![Methyl [(dimethoxyphosphanyl)oxy]acetate](/img/structure/B14305233.png)
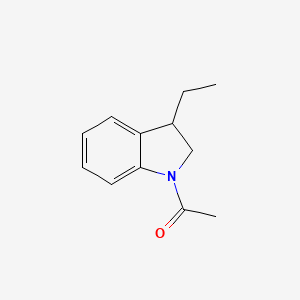


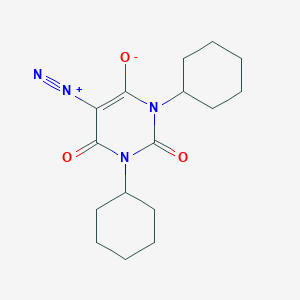
![2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14305266.png)
![3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one](/img/structure/B14305267.png)
